molecular formula C10H14N4O3S B11987579 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11987579
M. Wt: 270.31 g/mol
InChI Key: KHSDEEGDRXLHNO-UHFFFAOYSA-N
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Description

8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C18H22N4O3S This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the hydroxypropyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as potassium carbonate can facilitate the substitution reactions needed to attach the hydroxypropyl and sulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The purification steps might include crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties for specific applications.

Scientific Research Applications

8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxypropyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The purine core can also participate in stacking interactions with nucleic acids, potentially affecting DNA or RNA function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific functional groups, which confer unique chemical and biological properties. The hydroxypropyl group enhances its solubility and potential for hydrogen bonding, while the sulfanyl group provides additional reactivity for further chemical modifications. These features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3S/c1-5(15)4-18-10-11-7-6(13(10)2)8(16)12-9(17)14(7)3/h5,15H,4H2,1-3H3,(H,12,16,17)

InChI Key

KHSDEEGDRXLHNO-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC2=C(N1C)C(=O)NC(=O)N2C)O

Origin of Product

United States

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